![molecular formula C16H22N4O2 B5553902 1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5553902.png)

1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

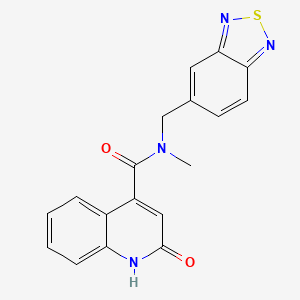

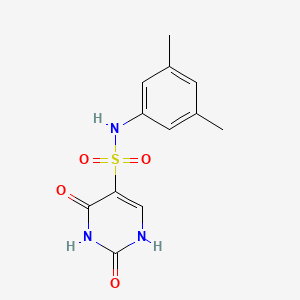

The synthesis of compounds related to 1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide involves multi-step processes including condensation, nucleophilic substitution, and cyclization reactions. For example, in the synthesis of related quinolone derivatives, a Dieckmann-type cyclization followed by displacement reactions with pyrrolidine or piperidine is employed to obtain the desired compounds, highlighting the importance of cyclopropyl groups for activity enhancement (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).

Molecular Structure Analysis

Molecular modeling and quantitative structure-activity relationship (QSAR) studies are crucial in understanding the structure-activity relationships of compounds similar to 1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide. For instance, QSAR analyses of quinolone antibacterials have shown that antibacterial potency is significantly influenced by the structural parameters of substituents, particularly the cyclopropyl group, which enhances activity (Domagala et al., 1988).

Chemical Reactions and Properties

The reactivity of compounds similar to 1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide is influenced by their functional groups. For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes cyclocondensation with 1,3-dicarbonyl compounds, showcasing the reactivity of the carboxamide and pyrrolidine moieties in facilitating cyclization reactions (Lebedˈ et al., 2012).

Physical Properties Analysis

The physical properties of compounds like 1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide, such as solubility, melting point, and crystal structure, can be deduced from related compounds. For instance, the crystal structure analysis of derivatives of 1-aminocyclopropane-1-carboxylic acid reveals the Z-configuration of the cyclopropane rings, which could be relevant for understanding the physical properties of the target compound (Cetina et al., 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and chemical compatibility, of 1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide can be inferred from studies on similar compounds. For example, the reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates in the presence of Lewis acid showcases the influence of electronic nature and the reactivity of cyclopropane moieties in synthesizing pyrrolidine derivatives (Lu & Shi, 2007).

Wissenschaftliche Forschungsanwendungen

Ethylene Inhibition and Plant Physiology

1-Methylcyclopropene A Review

(Blankenship & Dole, 2003)This review discusses 1-Methylcyclopropene (1-MCP), an ethylene action inhibitor, highlighting its role in advancing the understanding of ethylene's role in plants. It covers the effective concentrations for ethylene inhibition across various fruits, vegetables, and floriculture crops, emphasizing the importance of considering factors like cultivar, developmental stage, and treatment timing. The paper also explores 1-MCP's diverse effects on processes such as respiration, ethylene production, and chlorophyll degradation.

The Use of 1-Methylcyclopropene (1-MCP) on Fruits and Vegetables (Watkins, 2006)This review focuses on 1-MCP's effects on fruits and vegetables, serving as a tool for investigating ethylene's role in ripening and senescence, and as a technology for maintaining product quality. It discusses the rapid adoption of 1-MCP by the apple industry and explores its potential for other products, indicating the need for further research on its commercial viability across different fruits and vegetables.

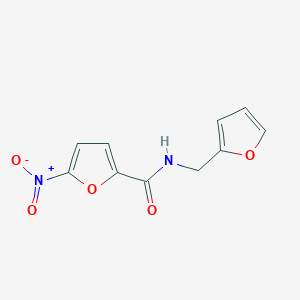

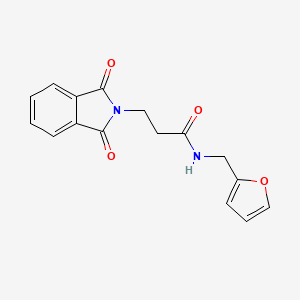

Chemistry and Biochemical Applications

Arylmethylidenefuranones Reactions with C- and N-Nucleophiles

(Kamneva, Anis’kova, & Egorova, 2018)The review systematizes data on reactions of arylmethylidene derivatives with various nucleophiles, demonstrating the reaction's direction dependence on initial reagents' structure and reaction conditions. It highlights the synthesis of a wide range of compounds, providing insights into the versatility of these chemical reactions for developing new substances, potentially relevant for exploring novel CNS acting drugs or antimicrobial agents.

Potential for CNS Acting Drugs and Antimicrobial Agents

Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs (Saganuwan, 2017)This review identifies functional chemical groups in heterocycles that could lead to CNS activity, emphasizing the importance of heteroatoms like nitrogen, sulfur, and oxygen. It discusses compounds like pyridostigmine and quinine, highlighting the role of keto-enol tautomerism and chiral amines in synthesizing biologically active compounds, potentially guiding research into novel CNS drugs or antimicrobial substances.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-cyclopropyl-N-[2-[(3-methylpyridin-2-yl)amino]ethyl]-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2/c1-11-3-2-6-17-15(11)18-7-8-19-16(22)12-9-14(21)20(10-12)13-4-5-13/h2-3,6,12-13H,4-5,7-10H2,1H3,(H,17,18)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSWAFOVLFHBPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NCCNC(=O)C2CC(=O)N(C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5553832.png)

![3-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-N-(2-furylmethyl)piperidine-1-carboxamide](/img/structure/B5553839.png)

![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5553848.png)

![2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5553874.png)

![N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5553881.png)

![4-[(3-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5553885.png)

![N-(3-chloro-4-methylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5553889.png)